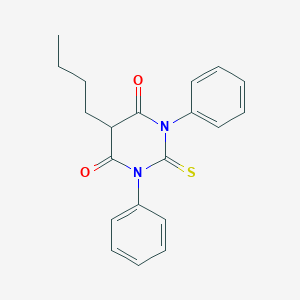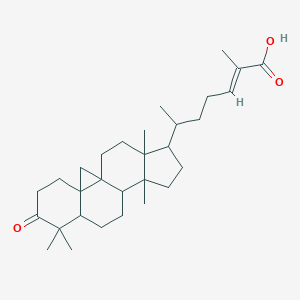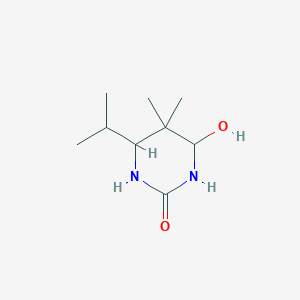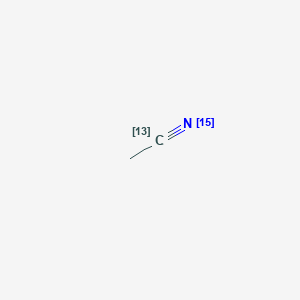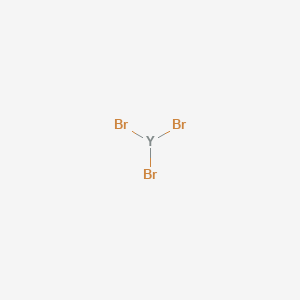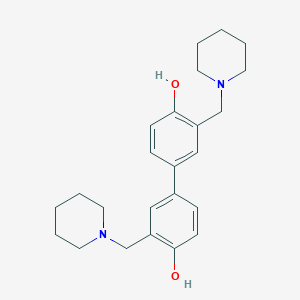
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-, also known as BDP, is a chemical compound that has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. BDP is a symmetrical molecule that contains two hydroxyl groups and two piperidine groups.
Aplicaciones Científicas De Investigación
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
In materials science, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a building block for the synthesis of new materials with unique properties. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing polymers have been synthesized and studied for their potential use in electronic and optical applications.
In catalysis, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a catalyst in various chemical reactions. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts have been shown to be effective in promoting various reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Mecanismo De Acción
The mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, but it is thought to involve the interaction of the hydroxyl and piperidine groups with biological molecules. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to interact with bacterial and fungal membranes, disrupting their integrity and leading to cell death. In cancer cells, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to inhibit the activity of certain enzymes involved in cell growth and division.
Efectos Bioquímicos Y Fisiológicos
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. In addition, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its relatively simple synthesis method. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized using standard laboratory techniques, making it accessible to most researchers. Another advantage is its potential applications in various fields, including medicine, materials science, and catalysis.
One limitation of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications. In addition, the mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. One direction is the further exploration of its potential applications in medicine, particularly in the development of new antibiotics and cancer therapies. Another direction is the synthesis of new materials using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- as a building block, with the aim of developing materials with unique properties. Finally, the use of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts in various chemical reactions is an area of research that holds promise for the development of new and more efficient catalytic systems.
Métodos De Síntesis
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized through a multistep procedure that involves the reaction of 4,4'-dichlorobiphenyl with sodium hydroxide to form 4,4'-biphenyldiol. The resulting compound is then reacted with formaldehyde and piperidine to yield 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. The synthesis of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is a relatively straightforward process that can be carried out using standard laboratory techniques.
Propiedades
Número CAS |
10560-23-3 |
|---|---|
Nombre del producto |
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- |
Fórmula molecular |
C24H32N2O2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
4-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C24H32N2O2/c27-23-9-7-19(15-21(23)17-25-11-3-1-4-12-25)20-8-10-24(28)22(16-20)18-26-13-5-2-6-14-26/h7-10,15-16,27-28H,1-6,11-14,17-18H2 |
Clave InChI |
KJSLTUMJIPXMHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O |
SMILES canónico |
C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O |
Otros números CAS |
10560-23-3 |
Sinónimos |
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



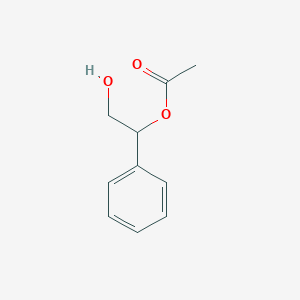
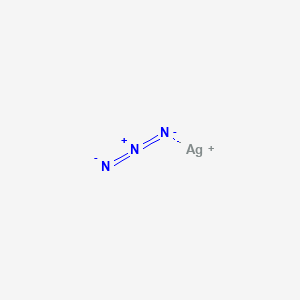

![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)

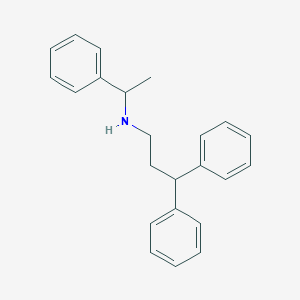
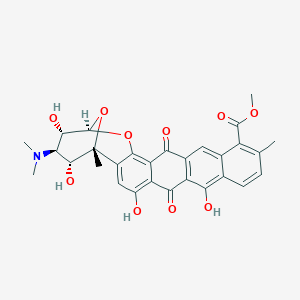
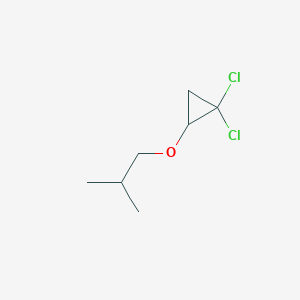
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)
